molecular formula C9H11NO2 B565404 N-Ethyl-3,4-(methylenedioxy)aniline-d5 CAS No. 1216722-76-7

N-Ethyl-3,4-(methylenedioxy)aniline-d5

Cat. No.: B565404
CAS No.: 1216722-76-7
M. Wt: 170.223
InChI Key: FPKGTVXPIULTIP-ZBJDZAJPSA-N
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Description

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated derivative of N-Ethyl-3,4-(methylenedioxy)aniline. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research for various applications, including as a reference standard in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,4-(methylenedioxy)aniline-d5 typically involves the introduction of deuterium atoms into the parent compound, N-Ethyl-3,4-(methylenedioxy)aniline. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Direct Synthesis: This involves the use of deuterated starting materials to synthesize the compound directly.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,4-(methylenedioxy)aniline-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

N-Ethyl-3,4-(methylenedioxy)aniline-d5 has a wide range of scientific research applications, including:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure accurate and reliable data analysis.

    Pharmaceutical Research: Employed in the development and testing of new drugs, particularly in studying drug metabolism and pharmacokinetics.

    Biological Studies: Used in various biological assays to study enzyme activity, protein interactions, and other biochemical processes.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3,4-(methylenedioxy)aniline-d5 depends on its specific application. In analytical chemistry, it serves as an internal standard to improve the accuracy and precision of measurements. In biological studies, it may interact with specific enzymes or proteins, affecting their activity and function. The deuterium atoms in the compound can also influence reaction kinetics and pathways, providing valuable insights into reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications. The deuterium labeling allows for precise tracking and quantification in mass spectrometry and NMR spectroscopy, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGTVXPIULTIP-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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